1-Phenyl-2-(phenyltellanyl)ethan-1-one
Description
The compound 1-Phenyl-2-(phenyltellanyl)ethan-1-one features a ketone backbone with phenyl and phenyltellanyl substituents at the 1- and 2-positions, respectively. For this analysis, we assume the intended compound shares structural and functional similarities with its sulfur/nitrogen analogs, enabling a comparative evaluation based on substituent effects.
Properties
CAS No. |
116246-80-1 |
|---|---|
Molecular Formula |
C14H12OTe |
Molecular Weight |
323.8 g/mol |
IUPAC Name |
1-phenyl-2-phenyltellanylethanone |
InChI |
InChI=1S/C14H12OTe/c15-14(12-7-3-1-4-8-12)11-16-13-9-5-2-6-10-13/h1-10H,11H2 |
InChI Key |
PQCUKXBPTDZZRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C[Te]C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-2-(phenyltellanyl)ethan-1-one typically involves the reaction of phenylacetone with tellurium reagents under controlled conditions. One common method involves the use of tellurium tetrachloride (TeCl4) in the presence of a reducing agent such as sodium borohydride (NaBH4) to facilitate the formation of the tellanyl group.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle tellurium compounds, which can be toxic.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-2-(phenyltellanyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The tellanyl group can be oxidized to form tellurium dioxide (TeO2).
Reduction: The compound can be reduced to form the corresponding telluride.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products:
Oxidation: Tellurium dioxide (TeO2) and phenylacetone derivatives.
Reduction: Phenylacetone and telluride derivatives.
Substitution: Brominated or nitrated phenylacetone derivatives.
Scientific Research Applications
1-Phenyl-2-(phenyltellanyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of tellurium-containing compounds.
Biology: The compound’s potential biological activity is being explored, including its effects on cellular processes.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of diseases where tellurium compounds have shown promise.
Industry: It may be used in the development of new materials with unique properties due to the presence of tellurium.
Mechanism of Action
The mechanism of action of 1-Phenyl-2-(phenyltellanyl)ethan-1-one involves its interaction with molecular targets through the tellanyl group. The tellurium atom can form bonds with various biomolecules, potentially altering their function. This interaction can affect cellular pathways, leading to changes in cellular behavior. The exact molecular targets and pathways are still under investigation, but the compound’s ability to modulate redox reactions is of particular interest.
Comparison with Similar Compounds
Electronic Effects
- Amino vs. Sulfonyl Groups: The electron-donating -NH(C6H5) group in 1-phenyl-2-(phenylamino)ethan-1-one enhances nucleophilicity, facilitating imine formation in multicomponent reactions . In contrast, the electron-withdrawing -SO2(C6H5) group in sulfonyl derivatives stabilizes intermediates in stereoselective syntheses .
- Thio vs. Tellanyl Groups : Thioethers (-S-) exhibit moderate nucleophilicity, while tellurium analogs (hypothetically) may show enhanced redox activity due to tellurium’s lower electronegativity and larger atomic radius.
Physicochemical Properties
- NMR Shifts: Aromatic protons in phenylamino derivatives resonate at δ 7.2–8.1, while thiophene-containing analogs show distinct singlet peaks at δ 5.72 for methylene protons .
- IR Spectra : Ketone carbonyl stretches appear at ~1680 cm⁻¹ across derivatives, with sulfonyl groups introducing additional S=O stretches (~1350–1150 cm⁻¹) .
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